molecular formula C26H22FN3O5 B2789104 N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894561-37-6

N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2789104
CAS No.: 894561-37-6
M. Wt: 475.476
InChI Key: WUDPORGNKIYYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the dioxolo group and the acetamide side chain. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different activities. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The presence of the dioxolo group and the acetamide side chain may enhance its binding affinity and specificity, leading to more pronounced biological effects .

Comparison with Similar Compounds

N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can be compared with other similar compounds, such as:

Biological Activity

N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities supported by research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H24FN3O5C_{27}H_{24}FN_{3}O_{5}, with a molecular weight of 489.5 g/mol. The structure features a quinoline core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H24FN3O5
Molecular Weight489.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines .
  • Antimicrobial Properties : The presence of the quinoline ring system in this compound has been linked to antimicrobial activity against a variety of pathogens. Research indicates that related compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies have reported that quinoline derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
  • Antidiabetic Properties : Certain derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity in diabetic models .

Case Study 1: Anticancer Activity

A study conducted by Rani et al. (2014) evaluated the anticancer properties of quinoline derivatives similar to this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, with IC50 values ranging from 10 to 30 µM.

Case Study 2: Antimicrobial Efficacy

Research by Patel et al. (2013) highlighted the antimicrobial activity of derivatives containing the quinoline structure. The study found that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 3: Anti-inflammatory Mechanisms

In an experiment assessing anti-inflammatory effects, Berest et al. (2011) demonstrated that specific quinoline derivatives reduced TNF-alpha levels in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O5/c1-33-21-7-5-19(6-8-21)28-13-17-9-16-10-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-20-4-2-3-18(27)11-20/h2-12,28H,13-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDPORGNKIYYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.